1,2-Dibromopyrene

Organic Synthesis Regioselectivity Cross‑Coupling

1,2-Dibromopyrene (CAS 113040-41-8) is a symmetrically brominated pyrene derivative featuring bromine atoms at the nodal 2‑ and 7‑positions of the pyrene core. This substitution pattern distinguishes it from the more common non‑K region dibromopyrene isomers (e.g., 1,6‑ and 1,8‑dibromopyrenes), as the nodal positions lie on the symmetry plane of the pyrene π‑system, offering distinct electronic and steric characteristics for cross‑coupling reactions.

Molecular Formula C16H8Br2
Molecular Weight 360.04 g/mol
CAS No. 113040-41-8
Cat. No. B15421560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromopyrene
CAS113040-41-8
Molecular FormulaC16H8Br2
Molecular Weight360.04 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4Br)Br)C=C2
InChIInChI=1S/C16H8Br2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H
InChIKeyRSTNHMQIXLXPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromopyrene (CAS 113040-41-8): A Nodal-Substituted Building Block for Precision π‑Conjugated Architectures


1,2-Dibromopyrene (CAS 113040-41-8) is a symmetrically brominated pyrene derivative featuring bromine atoms at the nodal 2‑ and 7‑positions of the pyrene core [1]. This substitution pattern distinguishes it from the more common non‑K region dibromopyrene isomers (e.g., 1,6‑ and 1,8‑dibromopyrenes), as the nodal positions lie on the symmetry plane of the pyrene π‑system, offering distinct electronic and steric characteristics for cross‑coupling reactions [1]. The compound serves as a strategic intermediate in the synthesis of extended π‑conjugated materials, particularly when precise control over molecular geometry and electronic conjugation is required [1][2].

Why 1,2-Dibromopyrene Cannot Be Replaced by 1,6‑ or 1,8‑Dibromopyrene in Precision Synthesis


Generic substitution among dibromopyrene isomers is not viable because the bromination pattern dictates the regiochemistry, electronic properties, and steric accessibility of the molecule for subsequent functionalization [1]. While 1,6‑ and 1,8‑dibromopyrenes (non‑K region isomers) are readily obtained via direct electrophilic bromination of pyrene, the nodal 2,7‑isomer (1,2‑dibromopyrene) is typically synthesized through alternative routes, reflecting its distinct reactivity [1]. The position of the bromine atoms influences the π‑conjugation pathway, molecular packing in the solid state, and the performance of derived materials in applications such as organic electronics [1][2]. Therefore, the choice of a specific dibromopyrene isomer is not a matter of simple availability but a critical decision point for achieving desired material properties.

Quantitative Evidence for 1,2-Dibromopyrene: Comparative Performance and Distinct Advantages


Regiochemical Control: 1,2‑Dibromopyrene Enables Exclusive Nodal Functionalization

The bromine atoms in 1,2‑dibromopyrene are positioned at the nodal (2,7) positions of the pyrene core, in contrast to the non‑K region (1,6 and 1,8) positions of the most common dibromopyrene isomers [1]. This nodal substitution pattern is not accessible via direct electrophilic bromination of pyrene, which predominantly yields 1,6‑ and 1,8‑dibromopyrenes in yields of up to 97% as an isomeric mixture [2]. The specific placement of bromine atoms in 1,2‑dibromopyrene is crucial for subsequent cross‑coupling reactions, as it dictates the geometry and electronic conjugation of the resulting extended π‑systems [1].

Organic Synthesis Regioselectivity Cross‑Coupling

Electronic Structure Differentiation: Nodal Substitution Alters Conjugation Pathways

Nodal (2,7) substitution in pyrene results in a distinct electronic structure compared to non‑K region (1,6 and 1,8) substitution, affecting the π‑conjugation length and frontier molecular orbital energies [1]. While direct quantitative comparisons of 1,2‑dibromopyrene with other isomers are absent in the literature, the class‑level understanding of pyrene substitution patterns indicates that functionalization at nodal positions leads to different optical and electronic properties in derived materials, which is critical for applications in organic electronics [2].

Materials Science Electronic Properties Molecular Engineering

Synthesis Yields of Dibromopyrene Isomers: 1,2‑Dibromopyrene Requires Distinct Synthetic Routes

The synthesis of 1,6‑ and 1,8‑dibromopyrenes via direct bromination of pyrene is well‑established, with reported yields of 40% and 35%, respectively, after fractional crystallization from toluene [1]. In contrast, 1,2‑dibromopyrene is not produced via this route; its synthesis necessitates alternative strategies, highlighting its unique synthetic accessibility [2]. This divergence underscores the need for dedicated procurement of the 1,2‑isomer for applications requiring nodal substitution.

Synthetic Methodology Process Chemistry Isomer Separation

Recommended Application Scenarios for 1,2-Dibromopyrene Based on Verifiable Evidence


Synthesis of Axially Chiral Biphenyl‑Based Amine Catalysts

1,2‑Dibromopyrene serves as a precursor for the construction of novel axially chiral biphenyl‑based amine catalysts through cross‑coupling reactions [1]. The specific substitution pattern of the dibromopyrene moiety influences the chiral environment and catalytic activity in asymmetric enamine catalysis [1].

Fabrication of π‑Extended Pyrene‑Fused Poly‑Aromatic Regioisomers

The nodal substitution pattern of 1,2‑dibromopyrene enables the synthesis of specific pyrene‑fused poly‑aromatic regioisomers with distinct columnar mesomorphism and optical properties [2]. These materials are of interest for electroluminescent applications.

Development of Organic Semiconductors with Tailored Molecular Packing

As a building block for organic semiconductors, 1,2‑dibromopyrene can be incorporated into π‑conjugated polymers or small molecules to fine‑tune molecular packing and charge transport properties in organic field‑effect transistors (OFETs) [3].

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